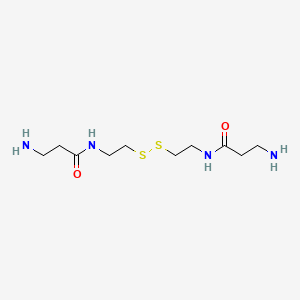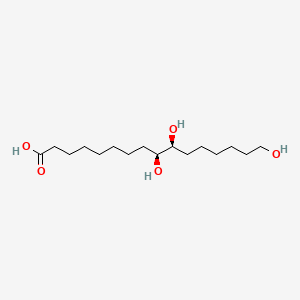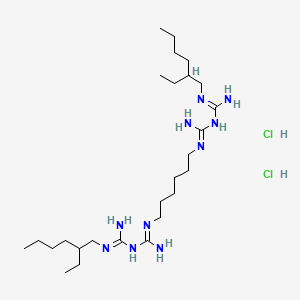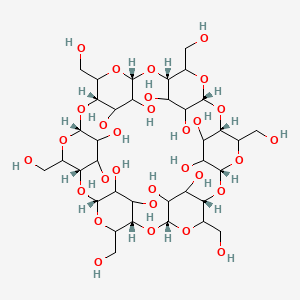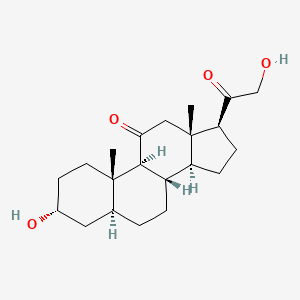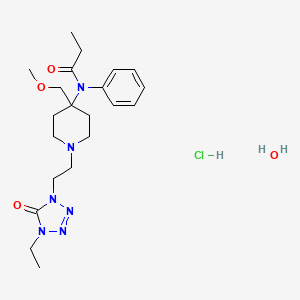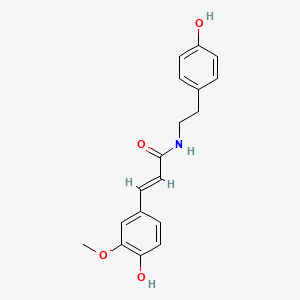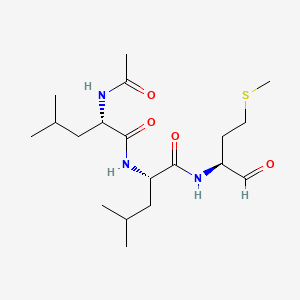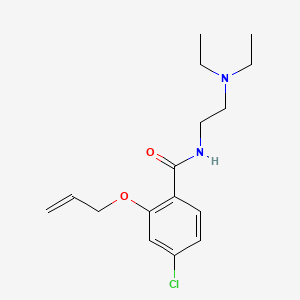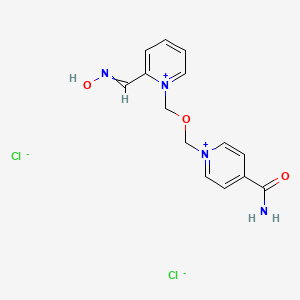
Chlorure d'asoxime
Vue d'ensemble
Description
Ce composé est un solide cristallin qui ne se dissout pas bien dans les solvants organiques tels que l'éthanol, le diméthylsulfoxyde ou le diméthylformamide . Il est connu pour sa capacité à réactiver l'acétylcholinestérase, une enzyme inhibée par les organophosphorés, inversant ainsi les effets toxiques de ces composés .
Applications De Recherche Scientifique
Asoxime (chloride) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of asoxime (chloride) involves the nucleophilic attack of oximate anions on organophosphate-acetylcholinesterase conjugates . This reaction breaks the bond between the organophosphate and the enzyme, thereby reactivating acetylcholinesterase. The reactivated enzyme can then hydrolyze acetylcholine, restoring normal nerve function . The molecular targets of asoxime (chloride) are the organophosphate-inhibited acetylcholinesterase enzymes, and the primary pathway involved is the reactivation of these enzymes .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Asoxime chloride interacts with acetylcholinesterase (AChE), a key enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter. Organophosphates inhibit AChE, leading to an accumulation of acetylcholine, which can disrupt numerous biological functions. Asoxime chloride reactivates AChE through a nucleophilic attack of oximate anions on organophosphate-AChE conjugates .
Cellular Effects
In the context of organophosphate poisoning, Asoxime chloride helps to restore normal cellular function by reactivating AChE. This reactivation process reduces the over-stimulation of cholinergic receptors caused by the accumulation of acetylcholine, thereby alleviating the symptoms of poisoning .
Molecular Mechanism
The molecular mechanism of Asoxime chloride involves its interaction with AChE. Specifically, Asoxime chloride functions as an AChE reactivator through a nucleophilic attack of oximate anions on organophosphate-AChE conjugates. This reactivation process enables AChE to resume its role in hydrolyzing acetylcholine, thus mitigating the effects of organophosphate poisoning .
Metabolic Pathways
Asoxime chloride is involved in the metabolic pathway related to the breakdown of acetylcholine. By reactivating AChE, Asoxime chloride helps to restore the normal metabolic flux of acetylcholine in the body .
Méthodes De Préparation
La synthèse de l'asoxime (chlorure) implique la réaction de l'hydroxylamine avec des aldéhydes ou des cétones pour former des oximes . La méthode classique de synthèse des oximes comprend le traitement de l'hydroxylamine avec des composés carbonylés. De plus, les oximes peuvent être dérivées de composés non carbonylés par réduction des nitroalcènes . Les méthodes de production industrielle impliquent généralement la création de solutions aqueuses d'asoxime (chlorure) en dissolvant la forme cristalline directement dans des tampons aqueux, en évitant les solvants organiques .
Analyse Des Réactions Chimiques
L'asoxime (chlorure) subit plusieurs types de réactions chimiques, notamment :
Attaque nucléophile : Les anions oximates dans l'asoxime (chlorure) effectuent des attaques nucléophiles sur les conjugués organophosphorés-acétylcholinestérase, réactivant l'enzyme.
Réactions de substitution : Le composé peut participer à des réactions de substitution où le groupe oxime remplace d'autres groupes fonctionnels dans la molécule.
Les réactifs et conditions courants utilisés dans ces réactions comprennent l'hydroxylamine, les aldéhydes, les cétones et les nitroalcènes dans diverses conditions de pH . Les principaux produits formés à partir de ces réactions sont généralement l'acétylcholinestérase réactivée et les aldéhydes ou cétones correspondants .
4. Applications de la recherche scientifique
L'asoxime (chlorure) a une large gamme d'applications de recherche scientifique :
5. Mécanisme d'action
Le mécanisme d'action de l'asoxime (chlorure) implique l'attaque nucléophile des anions oximates sur les conjugués organophosphorés-acétylcholinestérase . Cette réaction rompt la liaison entre l'organophosphoré et l'enzyme, réactivant ainsi l'acétylcholinestérase. L'enzyme réactivée peut alors hydrolyser l'acétylcholine, rétablissant la fonction nerveuse normale . Les cibles moléculaires de l'asoxime (chlorure) sont les enzymes acétylcholinestérase inhibées par les organophosphorés, et la principale voie impliquée est la réactivation de ces enzymes .
Comparaison Avec Des Composés Similaires
L'asoxime (chlorure) est comparée à d'autres composés similaires tels que la pralidoxime, l'obidoxime, la trimédoxime et la méthoxime . Ces composés sont également des réactivateurs de l'acétylcholinestérase à base d'oxime utilisés dans le traitement de l'intoxication aux organophosphorés. L'asoxime (chlorure) est unique dans sa structure en tant qu'aldoxime bis-pyridinium asymétrique, ce qui lui confère une efficacité plus élevée dans la réactivation de l'acétylcholinestérase par rapport à certaines autres oximes . Les composés similaires comprennent :
- Pralidoxime
- Obidoxime
- Trimedoxime
- Méthoxime
L'asoxime (chlorure) se distingue par son potentiel de réactivation plus élevé et sa capacité à résister au vieillissement, ce qui en fait un antidote plus efficace dans certains cas d'intoxication aux organophosphorés .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Asoxime (dichloride) can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "Methylamine", "Methanol", "Hydrogen chloride gas", "Sodium hydroxide", "Chlorine gas", "Dimethylamine", "Hydrogen gas", "Sodium iodide", "Methyl iodide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Methylamine is reacted with methanol and hydrogen chloride gas to form methylammonium chloride.", "Step 2: Chlorine gas is bubbled through methylammonium chloride to form N,N-dimethyl-N'-chloromethylamine.", "Step 3: N,N-dimethyl-N'-chloromethylamine is then reacted with sodium hydroxide to form N,N-dimethylaminomethyl chloride.", "Step 4: N,N-dimethylaminomethyl chloride is then reacted with hydrogen gas in the presence of a palladium catalyst to form N,N-dimethylaminomethylamine.", "Step 5: N,N-dimethylaminomethylamine is then reacted with methyl iodide to form N,N-dimethyl-N'-methylamidomethylamine.", "Step 6: N,N-dimethyl-N'-methylamidomethylamine is then reacted with sodium bicarbonate to form Asoxime.", "Step 7: Asoxime is then reacted with hydrochloric acid to form Asoxime (dichloride).", "Step 8: Asoxime (dichloride) is purified through recrystallization and drying." ] } | |
| 34433-31-3 | |
Formule moléculaire |
C14H16Cl2N4O3 |
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H |
Clé InChI |
QELSIJXWEROXOE-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
SMILES |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
SMILES canonique |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
((2-hydroxyiminomethylpyridiniummethyl)-(4'- carbamoylpyridiniummethyl))ether dichloride 1-(((4-(aminocarbonyl)pyridino)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride 1-(2-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium)-2-oxapropane asoxime chloride H16 HI 6 HI-6 som-sim |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



